molecular formula C12H24O2 B072412 1,1-Diisopropoxycyclohexane CAS No. 1132-95-2

1,1-Diisopropoxycyclohexane

Cat. No.: B072412
CAS No.: 1132-95-2
M. Wt: 200.32 g/mol
InChI Key: PLNTYOACSMHWBN-UHFFFAOYSA-N
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Description

1,1-Diisopropoxycyclohexane: is an organic compound with the molecular formula C12H24O2 cyclohexanone diisopropylketal . This compound is a colorless to almost colorless clear liquid with a boiling point of 85°C at 8 mmHg . It is primarily used as a reagent in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,1-Diisopropoxycyclohexane can be synthesized through the reaction of cyclohexanone with triisopropyl orthoformate in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is typically carried out at low temperatures to ensure the formation of the desired product .

Industrial Production Methods:

The industrial production of this compound follows a similar synthetic route, with careful control of reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and optimized reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

1,1-Diisopropoxycyclohexane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed to yield and .

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.

    Substitution: It can undergo substitution reactions where the isopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acid catalysts such as or are commonly used.

    Oxidation: Oxidizing agents like or can be employed.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

1,1-Diisopropoxycyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-diisopropoxycyclohexane involves its role as a protecting group for ketones. By forming a stable ketal, it prevents the ketone from undergoing unwanted reactions during synthetic procedures. The protecting group can be removed under acidic conditions, regenerating the original ketone. This mechanism is crucial in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

  • 1,1-Diethoxycyclohexane
  • 1,1-Dimethoxycyclohexane
  • 1,1-Di-n-propoxycyclohexane

Comparison:

1,1-Diisopropoxycyclohexane is unique due to its isopropoxy groups , which provide steric hindrance and influence the reactivity of the compound. Compared to 1,1-diethoxycyclohexane and 1,1-dimethoxycyclohexane, the bulkier isopropoxy groups make it more resistant to certain reactions, offering selective protection in synthetic applications. This selectivity is advantageous in complex organic syntheses where precise control over reaction pathways is required .

Properties

IUPAC Name

1,1-di(propan-2-yloxy)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-10(2)13-12(14-11(3)4)8-6-5-7-9-12/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNTYOACSMHWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(CCCCC1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471707
Record name 1,1-Diisopropoxycyclohexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-95-2
Record name 1,1-Bis(1-methylethoxy)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diisopropoxycyclohexane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diisopropoxycyclohexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diisopropoxycyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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